

EVT801 Administration in Animal Cancer Models: Application Notes and Protocols

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Compound of Interest

Compound Name: EVT801

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Introduction: **EVT801** is an orally available, selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis and tumor angiogenesis. [1][2] Preclinical studies have demonstrated its potent anti-tumor and anti-metastatic effects in various cancer models. **EVT801**'s mechanism of action involves the inhibition of tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature, reduction of hypoxia, and subsequent enhancement of anti-tumor immunity.[3][4] This document provides detailed application notes and protocols for the administration of **EVT801** in common animal cancer models, based on published preclinical data.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative outcomes of **EVT801** administration in different murine cancer models.

Table 1: In Vitro Inhibitory Activity of **EVT801**

Target	Cell Line	Assay	IC50
VEGFR-3	HEK293	Receptor Autophosphorylation	39 nM
VEGFR-2	HEK293	Receptor Autophosphorylation	260 nM
VEGFR-1	HEK293	Receptor Autophosphorylation	2130 nM
VEGF-C induced proliferation	hLMVEC	Cell Proliferation	15 nM
VEGF-D induced proliferation	hLMVEC	Cell Proliferation	8 nM
VEGF-A induced proliferation	hLMVEC	Cell Proliferation	155 nM

(Data sourced from MedChemExpress product information and Paillasse et al., 2022)[5]

Table 2: Efficacy of **EVT801** Monotherapy in Syngeneic and Transgenic Mouse Models

Cancer Model	Mouse Strain	EVT801 Dose	Treatment Duration	Primary Outcome	Result
4T1 Mammary Carcinoma	BALB/c	30 mg/kg, p.o., BID	21 days	Tumor Growth Inhibition	Significant reduction in tumor volume
DEN-Induced Hepatocarcinoma	C3H	100 mg/kg, p.o., QD	2 months	Tumor Volume Reduction	T/C ratio of 22%
Rip1-Tag2 Pancreatic Neuroendocrine Tumor	Transgenic	30 or 100 mg/kg, p.o., QD	16 days	Tumor Volume Reduction	Dose-dependent decrease in tumor volume

(Data sourced from Paillasse et al., 2022)[6]

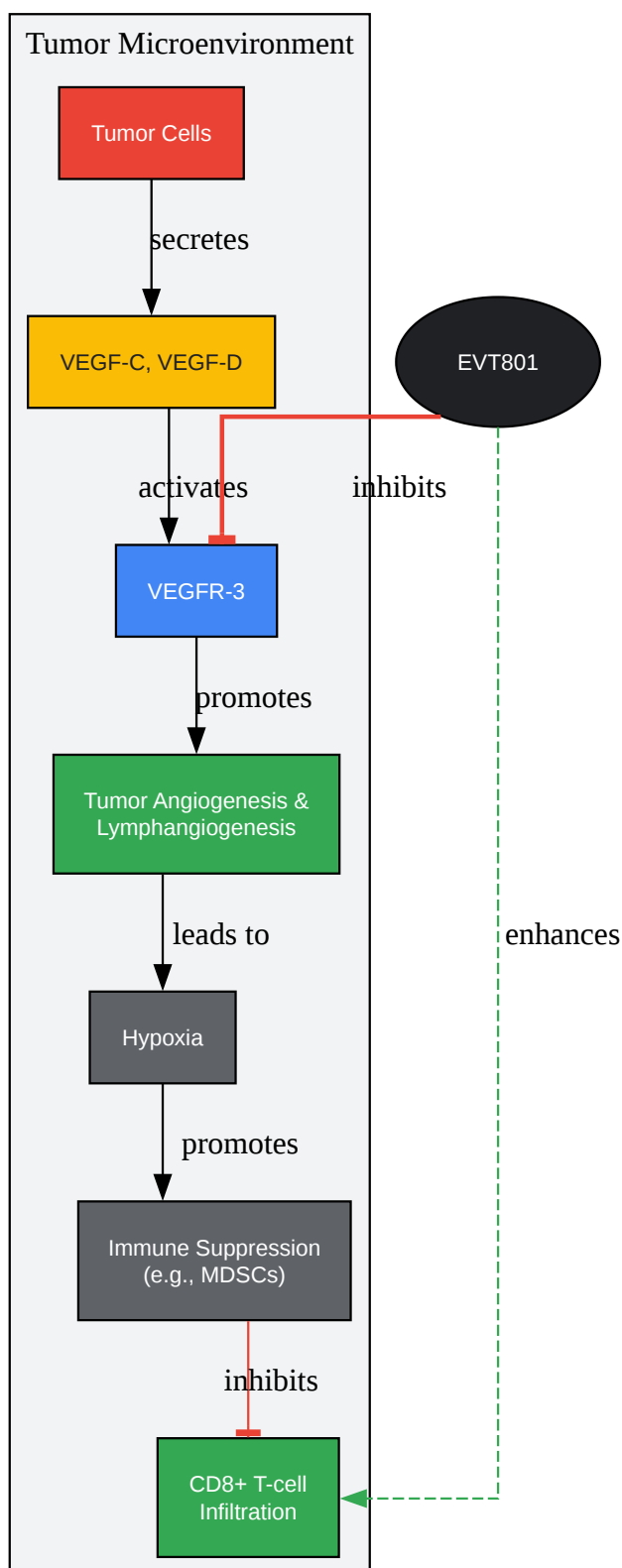
Table 3: Efficacy of **EVT801** in Combination with Immune Checkpoint Inhibitors (ICI) in the 4T1 Model

Treatment Group	Dosing	Outcome	Result
EVT801 + anti-PD-1	30 mg/kg EVT801 p.o. BID + 10 mg/kg anti-PD-1 i.p. weekly	Tumor Growth and Metastasis	Superior tumor growth inhibition and reduced lung metastasis compared to single agents[3][7]
EVT801 + anti-CTLA-4	30 mg/kg EVT801 p.o. BID + 10 mg/kg anti-CTLA-4 i.p. weekly	Tumor Growth	Superior tumor growth inhibition compared to single agents

(Data sourced from Paillasse et al., 2022)[3]

Signaling Pathways and Mechanism of Action

EVT801's primary mechanism is the selective inhibition of VEGFR-3. This disrupts the signaling cascade responsible for the formation of new lymphatic and blood vessels, modulates the tumor microenvironment to be less immunosuppressive, and enhances the efficacy of immunotherapies.



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Caption: Mechanism of action for **EVT801** in the tumor microenvironment.

Experimental Protocols

The following are detailed protocols for the administration of **EVT801** in various animal cancer models, based on published literature.

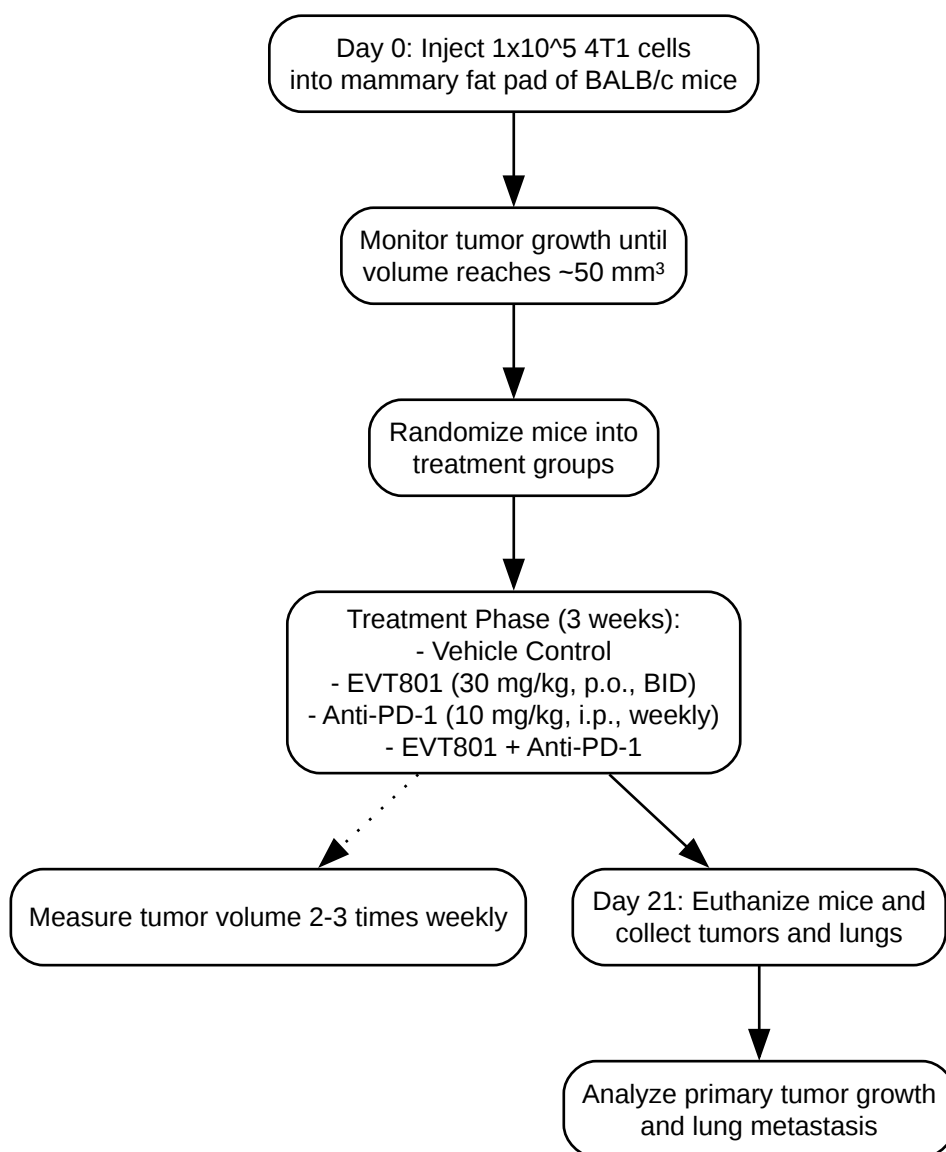
Protocol 1: Orthotopic 4T1 Mammary Carcinoma Model

This model is suitable for studying the efficacy of **EVT801** on primary tumor growth and metastasis in an immunocompetent setting.

Materials:

- Female BALB/c mice (6-8 weeks old)
- 4T1 murine mammary carcinoma cells
- **EVT801** (formulation for oral gavage)
- Anti-mouse PD-1 antibody (e.g., BioXcell, clone RMP1-14)
- Anti-mouse CTLA-4 antibody (e.g., BioXcell, clone 9D9)
- Sterile PBS
- Calipers for tumor measurement

Workflow Diagram:



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Caption: Experimental workflow for the 4T1 mammary carcinoma model.

Procedure:

- Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence for injection.
- Tumor Cell Implantation: On day 0, inject 1×10^5 4T1 cells suspended in sterile PBS into the mammary fat pad of female BALB/c mice.[3]

- Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three times weekly. Calculate tumor volume using the formula: $V = 0.52 \times (\text{width})^2 \times (\text{length})$.[\[3\]](#)
- Treatment Initiation: Once tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment groups.[\[3\]](#)
- **EVT801** Administration: Administer **EVT801** at a dose of 30 mg/kg via oral gavage twice daily for 21 days.[\[3\]](#)
- Immune Checkpoint Inhibitor Administration (for combination studies): Administer anti-PD-1 or anti-CTLA-4 antibodies at a dose of 10 mg/kg via intraperitoneal injection on a weekly basis.[\[3\]](#)
- Endpoint and Tissue Collection: At the end of the treatment period (day 21), euthanize the mice. Collect primary tumors for weight measurement and further analysis (e.g., immunohistochemistry). Collect lungs to assess metastatic burden.[\[3\]](#)

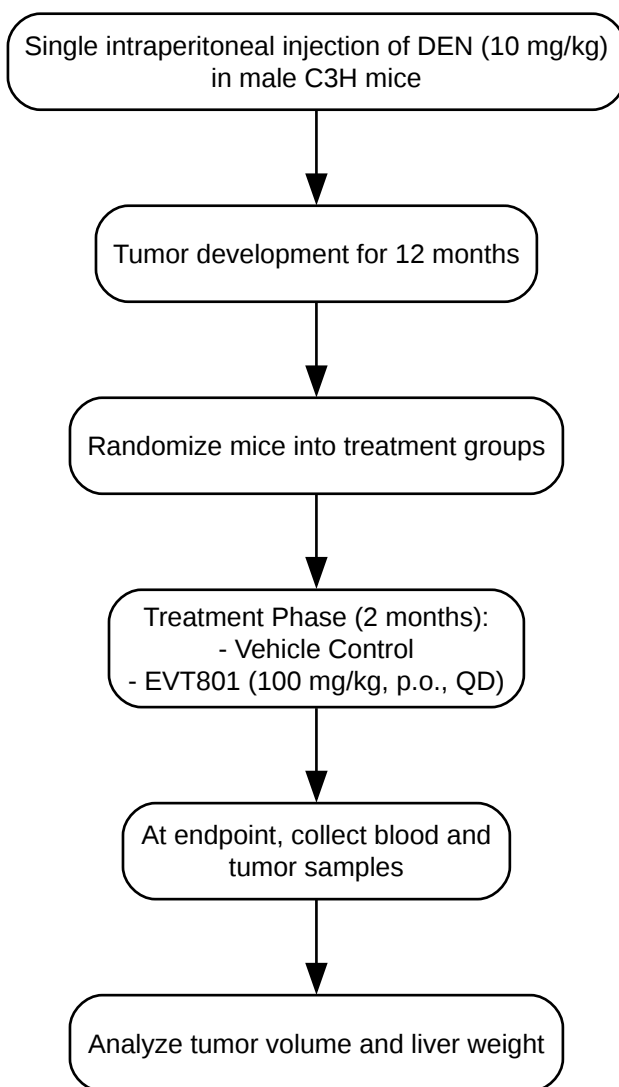
Protocol 2: DEN-Induced Hepatocarcinoma Model

This model is useful for evaluating the efficacy of **EVT801** in a chemically-induced, inflammation-driven cancer model where VEGFR-3 is expressed in the tumor microenvironment.

Materials:

- Male C3H mice
- N-diethylnitrosamine (DEN)
- **EVT801** (formulation for oral gavage)
- Sterile saline

Workflow Diagram:



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Caption: Experimental workflow for the DEN-induced hepatocarcinoma model.

Procedure:

- Tumor Induction: Administer a single intraperitoneal injection of DEN at a dose of 10 mg/kg to male C3H mice.[3]
- Tumor Development: Allow tumors to develop for 12 months.[3]
- Treatment Initiation: After 12 months, randomize the mice into treatment groups.

- **EVT801** Administration: Administer **EVT801** at a dose of 100 mg/kg via oral gavage once daily for 2 months.[3][6]
- Endpoint and Sample Collection: At the end of the 2-month treatment period, administer a final dose of **EVT801** before euthanizing the mice to allow for pharmacokinetic analysis. Collect blood and tumor samples for analysis of tumor volume and liver weight.[3]

Protocol 3: Rip1-Tag2 Pancreatic Neuroendocrine Tumor Model

This transgenic model allows for the study of **EVT801**'s effect on the "angiogenic switch" in a multi-stage tumorigenesis model.

Materials:

- Rip1-Tag2 transgenic mice
- **EVT801** (formulation for oral gavage)
- Calipers for tumor measurement

Procedure:

- Treatment Initiation: Begin daily treatment of 12-week-old Rip1-Tag2 mice with **EVT801**. [6]
- **EVT801** Administration: Administer **EVT801** at doses of 30 mg/kg or 100 mg/kg via oral gavage once daily for 16 days.[6]
- Tumor Measurement: At the end of the treatment period, euthanize the mice and measure the volume of each tumor. The total tumor burden is the sum of individual tumor volumes for each mouse.[6]
- Survival Study: For survival studies, initiate daily treatment at 12 weeks of age and monitor mice daily for signs of morbidity requiring euthanasia.[6]

Protocol 4: Assessment of Tumor Hypoxia

Materials:

- Pimonidazole hydrochloride (Hypoxyprobe™)
- Anti-pimonidazole antibody
- Fluorescently labeled secondary antibody
- Microscope for fluorescence imaging

Procedure:

- Pimonidazole Injection: Inject tumor-bearing mice intravenously with pimonidazole hydrochloride at a dose of 60 mg/kg.[8]
- Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[8]
- Tissue Collection and Processing: Euthanize the mice and harvest the tumors. Snap-freeze the tumors in liquid nitrogen or fix in formalin for paraffin embedding.[8]
- Immunofluorescence Staining:
 - Cryosection the frozen tumors.
 - Fix the sections (e.g., in cold acetone).
 - Incubate with an anti-pimonidazole primary antibody.
 - Incubate with a fluorescently labeled secondary antibody.
 - Image the sections using a fluorescence microscope to visualize hypoxic regions.[9]

Protocol 5: Analysis of Vessel Density and Immune Cell Infiltration

Materials:

- Anti-CD31 (PECAM-1) antibody for vessel staining
- Anti-CD8 antibody for cytotoxic T-cell staining

- Fluorescently labeled secondary antibodies
- Flow cytometry antibodies for MDSC analysis (e.g., anti-CD11b, anti-Gr-1)
- Microscope for fluorescence imaging
- Flow cytometer

Procedure for Immunohistochemistry:

- Tissue Preparation: Use paraffin-embedded or frozen tumor sections.
- Staining: Perform standard immunohistochemical or immunofluorescent staining protocols using antibodies against CD31 to label blood vessels and CD8 to label cytotoxic T-cells.
- Quantification:
 - Vessel Density: Quantify the CD31-positive area or count the number of vessels per field of view using image analysis software.[\[6\]](#)
 - T-cell Infiltration: Quantify the number of CD8-positive cells within the tumor.

Procedure for Flow Cytometry of Myeloid-Derived Suppressor Cells (MDSCs):

- Sample Preparation: Collect blood from tumor-bearing mice.
- Cell Staining: Stain whole blood with fluorescently labeled antibodies against myeloid cell markers (e.g., CD11b and Gr-1 for murine MDSCs).
- Analysis: Acquire samples on a flow cytometer and analyze the percentage of MDSCs (typically defined as CD11b+Gr-1+ cells) within the leukocyte population.

Conclusion

EVT801 demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism of action, centered on the inhibition of VEGFR-3, leads to a favorable modulation of the tumor

microenvironment. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of **EVT801** in their own studies.

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